molecular formula C13H16N2 B1297229 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline CAS No. 797806-96-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline

Cat. No. B1297229
CAS RN: 797806-96-3
M. Wt: 200.28 g/mol
InChI Key: LAXJDTOMMNRYAE-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline, commonly known as 2,5-Dimethylpyrazine (2,5-DMP), is a heterocyclic aromatic compound which is classified as an alkylpyrazine. It is an important flavor and fragrance compound found in many food products, such as roasted coffee, cocoa, and beer. It is also used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. 2,5-DMP is a highly versatile compound, and its unique properties make it a useful reagent for a wide range of scientific research applications.

Scientific Research Applications

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of these synthesized molecules showed strong antibacterial properties .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized molecules also exhibited antitubercular properties .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

These synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .

Molecular Docking Investigation

A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Synthesis of 1,2,5-Oxadiazol-3-Amine Derivatives

The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione was shown to selectively give 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .

Monoclonal Antibody Production

Out of the 23,227 chemicals screened in a study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXJDTOMMNRYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349522
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline

CAS RN

797806-96-3
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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